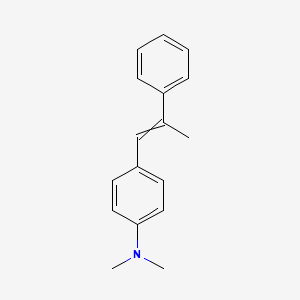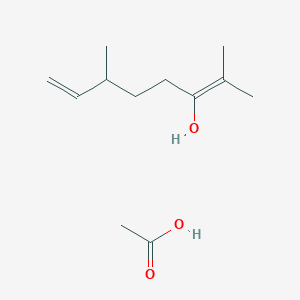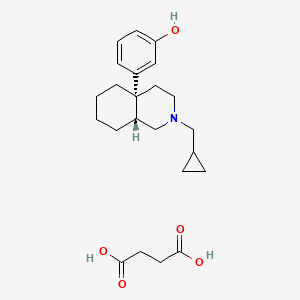
N,N-Dimethyl-4-(2-phenylprop-1-en-1-yl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Dimethyl-4-(2-phenylprop-1-en-1-yl)aniline is an organic compound that belongs to the class of aniline derivatives It is characterized by the presence of a dimethylamino group attached to the nitrogen atom of an aniline ring, which is further substituted with a phenylprop-1-en-1-yl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-4-(2-phenylprop-1-en-1-yl)aniline typically involves the reaction of aniline with dimethyl sulfate to form N,N-dimethylaniline. This intermediate is then subjected to a Friedel-Crafts alkylation reaction with 2-phenylprop-1-en-1-yl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. Purification of the final product is achieved through distillation or recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
N,N-Dimethyl-4-(2-phenylprop-1-en-1-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction of the compound can be achieved using hydrogen gas in the presence of a palladium catalyst to form the corresponding amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated aniline derivatives.
Wissenschaftliche Forschungsanwendungen
N,N-Dimethyl-4-(2-phenylprop-1-en-1-yl)aniline has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of N,N-Dimethyl-4-(2-phenylprop-1-en-1-yl)aniline involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to modulation of biological processes. For example, it may inhibit tyrosine kinases or other signaling proteins, thereby affecting cell proliferation and survival.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N,N-Dimethyl-4-(2-phenylprop-2-yn-1-yl)aniline
- N,N-Dimethyl-4-(2-phenylprop-1-yn-1-yl)aniline
- N,N-Dimethyl-4-(2-phenylprop-2-en-1-yl)aniline
Uniqueness
N,N-Dimethyl-4-(2-phenylprop-1-en-1-yl)aniline is unique due to its specific structural configuration, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
60623-86-1 |
|---|---|
Molekularformel |
C17H19N |
Molekulargewicht |
237.34 g/mol |
IUPAC-Name |
N,N-dimethyl-4-(2-phenylprop-1-enyl)aniline |
InChI |
InChI=1S/C17H19N/c1-14(16-7-5-4-6-8-16)13-15-9-11-17(12-10-15)18(2)3/h4-13H,1-3H3 |
InChI-Schlüssel |
IUJIJURTHDHDGK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=CC1=CC=C(C=C1)N(C)C)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[4-(2-Bromoethoxy)-2-nitrophenyl]acetamide](/img/structure/B14598648.png)

![2-[(E)-butylsulfanyliminomethyl]phenol](/img/structure/B14598652.png)





silane](/img/structure/B14598700.png)

![3-Hydroxy-4-[2-(5-nitro-1,3-thiazol-2-yl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14598716.png)


